N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-sulfonamide
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Description
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicinal chemistry . It also contains a thiophene ring, a five-membered aromatic ring with a sulfur atom . The presence of a pyrrolidinone group suggests that the compound might have interesting biological activities.
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For example, the sulfonamide group might undergo hydrolysis, and the thiophene ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a sulfonamide group might increase its water solubility, while the presence of a thiophene ring might increase its lipophilicity .Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Compounds derived from sulfonamide-based heterocycles have shown significant in vitro antimicrobial activity against various bacterial and fungal isolates. These compounds are synthesized through reactions involving thiazoles, pyridines, and thiophenes, demonstrating potential as new antimicrobial agents (Wardkhan et al., 2008).
Anticancer Agents : Novel sulfur heterocyclic thiophene derivatives containing 1,2,3-triazole and pyridine moieties have been evaluated for their potential as human topoisomerase IIα inhibiting anticancer agents. Computational and biological evaluations suggest these compounds exhibit notable cytotoxicity against various cancer cell lines, highlighting their potential in anticancer drug development (Murugavel et al., 2019).
Anticonvulsant Agents : Synthesis of azoles incorporating a sulfonamide moiety has been explored for anticonvulsant activities. Some derivatives have demonstrated protection against convulsions in preclinical models, pointing to their potential utility in treating seizure disorders (Farag et al., 2012).
Materials Science Applications
- Electron Transport Layer in Solar Cells : An alcohol-soluble n-type conjugated polyelectrolyte derived from thiophene has been synthesized for use as an electron transport layer in inverted polymer solar cells. This application demonstrates the material's potential to facilitate electron extraction and improve the efficiency of solar cells (Hu et al., 2015).
Synthetic Organic Chemistry Applications
- Synthesis of Heterocyclic Compounds : Research into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety aims to develop antibacterial agents. These efforts involve creating derivatives of pyran, pyridine, and pyridazine, among others, with high antibacterial activity, showcasing the compound's versatility in synthesizing potential therapeutic agents (Azab et al., 2013).
Properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S2/c1-2-23-15-7-5-14(6-8-15)19-12-13(10-16(19)20)11-18-25(21,22)17-4-3-9-24-17/h3-9,13,18H,2,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQFPNCOVCHCZAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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